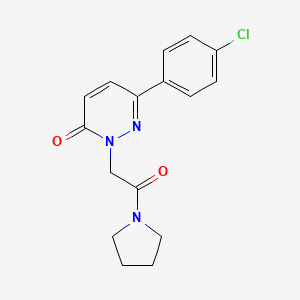

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Description

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyrrolidinyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIMYASHOLDJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.

Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Attachment of the Pyrrolidinyl Moiety: This can be done through nucleophilic substitution reactions or by using pyrrolidine as a starting material in the presence of suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of metal catalysts like palladium or nickel.

Solvents: Selection of appropriate solvents such as dichloromethane or ethanol.

Temperature and Pressure: Control of reaction temperature and pressure to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, nickel catalysts.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one exhibits diverse biological activities:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation and survival .

- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, possibly through its ability to interfere with viral replication mechanisms .

- Cytotoxicity : In vitro assays have demonstrated that this compound can exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent .

Table 1: Summary of Research Applications

Case Studies

- Dihydroorotate Dehydrogenase Inhibition :

- Anticancer Activity :

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

- 6-(4-chlorophenyl)-2-(2-oxoethyl)pyridazin-3(2H)-one

- 6-(4-chlorophenyl)-2-(2-oxo-2-(morpholin-1-yl)ethyl)pyridazin-3(2H)-one

- 6-(4-chlorophenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one

Uniqueness

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is unique due to the presence of the pyrrolidinyl moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, characterized by its unique structural components, including a chlorophenyl group and a pyrrolidinyl moiety. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.

The compound's IUPAC name is 6-(4-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, with a molecular formula of C16H16ClN3O2. It has a molecular weight of approximately 317.77 g/mol. The structure is defined by the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound involves interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, modulating cellular signaling processes.

- Cellular Pathways : The compound may interfere with cellular pathways that regulate physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyridazinones, including this compound, possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antitumor Activity

Preliminary investigations suggest that the compound may have antitumor effects. Similar pyridazinone derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving cell cycle regulation and apoptosis induction .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones has been explored in various studies. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazinone derivatives, including compounds similar to this compound. Results indicated potent activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

- Antitumor Activity : In vitro studies on related pyridazinone compounds revealed their ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights their potential as anticancer agents .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique biological profiles:

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| 6-(4-chlorophenyl)-2-(2-oxoethyl)pyridazin-3(2H)-one | Structure | Moderate | Low |

| 6-(4-chlorophenyl)-2-(2-oxo-2-(morpholin-1-yl)ethyl)pyridazin-3(2H)-one | Structure | High | Moderate |

| This compound | Current Compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.